molecular formula C13H15N B1354460 Spiro[indene-1,4'-piperidine] CAS No. 33042-66-9

Spiro[indene-1,4'-piperidine]

Cat. No. B1354460
Key on ui cas rn: 33042-66-9
M. Wt: 185.26 g/mol
InChI Key: QXNXVWNYCKUANQ-UHFFFAOYSA-N
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Patent
US05324733

Procedure details

Spiro[1H-indene-1,4'-piperidine]hydrochloride (400 mg, 1.8 mmol), prepared according to Example 1, step 3, was dissolved in water (10 ml), and the solution made alkaline with sodium carbonate. The mixture was extracted with dichloromethane (3×10 ml), the organic layers separated, dried (MgSO4) and evaporated in vacuo. The free base was used without any further purification.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][C:5]2([C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[CH:8]2)[CH2:4][CH2:3]1.C(=O)([O-])[O-].[Na+].[Na+]>O>[NH:2]1[CH2:7][CH2:6][C:5]2([C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[CH:8]2)[CH2:4][CH2:3]1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
Cl.N1CCC2(CC1)C=CC1=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×10 ml)
CUSTOM
Type
CUSTOM
Details
the organic layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The free base was used without any further purification

Outcomes

Product
Name
Type
Smiles
N1CCC2(CC1)C=CC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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